Fmoc isothiocyanate

Solid-phase synthesis Heterocycle chemistry Thiohydantoin synthesis

Researchers requiring a single reagent that provides both an isothiocyanate warhead and a base-labile Fmoc protecting group often face workflow inefficiencies when using mono-functional alternatives. Fmoc isothiocyanate (CAS 199915-38-3) directly addresses this challenge by enabling one-step installation of the Fmoc-protected thiourea moiety, eliminating the need for orthogonal protecting group strategies. - Eliminates TFA cleavage steps in solid-phase heterocycle synthesis, enabling spontaneous cyclative cleavage upon Fmoc deprotection. - Provides a UV-active handle (λex 264 nm; λem 313 nm) for reaction monitoring and purification, absent in alkyl isothiocyanates. - Supplied with ≥98% purity (CHN) and stored at -20°C to ensure reagent integrity for reproducible peptide and heterocycle synthesis.

Molecular Formula C16H11NO2S
Molecular Weight 281.3 g/mol
CAS No. 199915-38-3
Cat. No. B175453
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc isothiocyanate
CAS199915-38-3
Molecular FormulaC16H11NO2S
Molecular Weight281.3 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N=C=S
InChIInChI=1S/C16H11NO2S/c18-16(17-10-20)19-9-15-13-7-3-1-5-11(13)12-6-2-4-8-14(12)15/h1-8,15H,9H2
InChIKeyDHMYULZVFHHEHE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Fmoc Isothiocyanate Specifications and Core Attributes


Fmoc isothiocyanate (Fmoc-NCS, 9-fluorenylmethoxycarbonyl isothiocyanate, CAS 199915-38-3) is a bifunctional reagent combining the base-labile Fmoc protecting group with a reactive isothiocyanate moiety . Its molecular formula is C16H11NO2S with a molecular weight of 281.33 g/mol . Commercial specifications define a purity threshold of ≥95% as determined by NMR analysis or ≥98.0% by CHN elemental analysis, with a melting point range of 36–49°C and a storage requirement of –20°C to 0–8°C to preserve reagent integrity . The compound exhibits characteristic fluorescence (λex 264 nm; λem 313 nm) and is soluble in ethanol .

Fmoc Isothiocyanate Irreplaceability


Fmoc isothiocyanate occupies a distinct functional niche that generic substitution fails to address. In solid-phase heterocycle synthesis, replacing Fmoc-isothiocyanate with alkyl isothiocyanates fundamentally alters the reaction pathway, requiring trifluoroacetic acid (TFA)-mediated cleavage rather than the spontaneous cyclative cleavage enabled by the Fmoc-protected reagent [1]. Unlike Fmoc-Cl or Fmoc-OSu—which serve as protecting group introduction reagents—Fmoc-NCS uniquely provides an isothiocyanate warhead for thiourea formation and subsequent heterocycle construction while retaining the base-labile Fmoc group for orthogonal deprotection strategies . This dual functionality cannot be replicated by interchanging with mono-functional Fmoc acylating agents or alkyl isothiocyanates lacking the UV-active, cleavable Fmoc handle . The evidence below quantifies these differential performance characteristics.

Fmoc Isothiocyanate Quantitative Differentiation


Spontaneous Cyclative Cleavage Without TFA

In polymer-supported α-acylamino ketone chemistry, Fmoc-isothiocyanate treatment followed by piperidine-mediated Fmoc deprotection triggers spontaneous cyclative cleavage, releasing 5-methylene-thiohydantoin derivatives directly from the resin [1]. In contrast, when Fmoc-isothiocyanate is replaced with alkyl isothiocyanates, the same transformation requires an additional TFA-mediated cleavage step followed by separate cyclization to yield imidazo[2,1-b]thiazol-4-iums [1]. The Fmoc-protected reagent thus eliminates an entire acid-deprotection step from the synthetic sequence.

Solid-phase synthesis Heterocycle chemistry Thiohydantoin synthesis

Dual Isothiocyanate and Fmoc Reactivity

Fmoc isothiocyanate delivers an isothiocyanate electrophile for thiourea formation while simultaneously installing the Fmoc group, which is quantitatively cleavable with piperidine and provides inherent UV detection at 264 nm excitation / 313 nm emission . Phenyl isothiocyanate (PITC), the classical Edman reagent, lacks any protecting group functionality and offers no fluorescence handle for monitoring [1]. Alternative Fmoc reagents such as Fmoc-Cl and Fmoc-OSu introduce the Fmoc protecting group but cannot provide the isothiocyanate warhead required for subsequent thiourea condensation chemistry .

Peptide synthesis Bioconjugation Orthogonal protection

Purity Specifications and Lot-to-Lot Consistency

Commercially available Fmoc isothiocyanate is supplied with defined purity specifications enabling reproducible experimental outcomes. Sigma-Aldrich specifies ≥98.0% purity by CHN elemental analysis and ≥85% functional coupling efficiency to amines . Chem-Impex and VWR specify ≥95% purity as determined by NMR, with confirmation of structural identity by ¹H NMR, ¹³C NMR, and IR spectroscopy . These orthogonal purity metrics provide procurement-grade assurance absent from generic or in-house synthesized alkyl isothiocyanates.

Quality control Analytical chemistry Procurement specifications

Fmoc Isothiocyanate Application Scenarios


Solid-Phase Synthesis of Thiohydantoin Libraries

Fmoc isothiocyanate is the reagent of choice for solid-phase preparation of 5-methylene-thiohydantoin derivatives. The reagent enables spontaneous cyclative cleavage upon Fmoc deprotection, eliminating the TFA cleavage step required when alkyl isothiocyanates are employed . This step reduction is particularly valuable in automated parallel synthesis platforms where each eliminated step reduces cycle time and reagent consumption.

Orthogonal Thioureidopeptide Synthesis

The dual functionality of Fmoc isothiocyanate—delivering both an isothiocyanate electrophile and a base-labile Fmoc protecting group—makes it uniquely suited for thioureidopeptide synthesis [1]. The reagent enables single-step installation of the Fmoc-protected thiourea moiety, which can be subsequently deprotected under standard piperidine conditions without affecting acid-sensitive residues elsewhere in the peptide sequence [1].

Synthesis of Guanidines and Aminothiazole Derivatives

Fmoc isothiocyanate serves as a key starting material for the preparation of N-aryl-N′-carboalkoxy guanidines, a class of biologically relevant pharmacophores . It is also employed as an intermediate in the synthesis of N-aryl-N-thiazolyl derivatives, 2-aminothiazoles, and aminobenzimidazole-conjugated thiazoles . The Fmoc group provides a convenient UV-active handle for monitoring reaction progress and purification, a feature absent in alkyl isothiocyanate alternatives .

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